Antimicrobial Potency of 5-Hydrazinylquinoline-Derived Hydrazones: MIC Values Against Clinical Bacterial Isolates
Hydrazone derivatives synthesized from 5-hydrazinylquinoline as the core building block demonstrated broad-spectrum antibacterial activity. Compounds bearing biaryl-substituted hydrazones with electron-donating or electron-withdrawing groups at para- and meta-positions exhibited the highest potency. MIC values of 12.5 mg/mL were observed against clinical isolates of E. coli, S. typhi, and P. aeruginosa, while S. aureus, B. subtilis, and S. pneumoniae were inhibited at 12.5–25 mg/mL [1].
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | Hydrazone derivatives from 5-hydrazinylquinoline: MIC = 12.5 mg/mL (E. coli, S. typhi, P. aeruginosa); MIC = 12.5–25 mg/mL (S. aureus, B. subtilis, S. pneumoniae) |
| Comparator Or Baseline | Not directly compared; activity varies by hydrazone substitution pattern (electron-donating vs. electron-withdrawing groups) |
| Quantified Difference | Dependent on para- and meta-substituents; structure-activity relationship established |
| Conditions | In vitro antimicrobial assay against Gram-positive and Gram-negative bacterial clinical isolates |
Why This Matters
This establishes 5-hydrazinylquinoline as a validated starting material for generating hydrazone libraries with demonstrable antimicrobial activity, enabling researchers to build upon established structure-activity relationships rather than starting from uncharacterized scaffolds.
- [1] Bako, R. et al. Synthesis, antimicrobial evaluation, and in silico studies of some novel hydrazinylquinoline and pyrazoline derivatives as potential antimicrobial agents. Future Journal of Pharmaceutical Sciences, 2025, 11, 126. View Source
